molecular formula C8H6Cl2N4 B3142254 2,4-Dichloro-6,7-dimethylpteridine CAS No. 500692-39-7

2,4-Dichloro-6,7-dimethylpteridine

Cat. No.: B3142254
CAS No.: 500692-39-7
M. Wt: 229.06 g/mol
InChI Key: VJWDGZCTLXDUAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethylpteridine is a synthetic pteridine derivative designed for advanced chemical and pharmaceutical research. Pteridine scaffolds are of significant interest in medicinal chemistry and chemical biology due to their role as core structures in biologically active molecules . This compound, featuring chloro and methyl substituents, is primarily utilized as a key synthetic intermediate or building block for the development of more complex molecular architectures. Its specific reactivity allows researchers to functionalize the pteridine core through further cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships. The physicochemical properties of this molecule, including its molecular weight and potential solubility, make it suitable for applications in drug discovery projects, particularly in the synthesis of compounds for screening against various biological targets. Researchers value this reagent for its role in creating specialized libraries for high-throughput screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6,7-dimethylpteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWDGZCTLXDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound: 2,4 Dichloro 6,7 Dimethylpteridine

Classical and Contemporary Approaches to Pteridine Core Synthesis

The foundational pteridine ring system is typically assembled through methods that construct the pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) precursor. google.comdeepdyve.com

Condensation Reactions with 1,2-Dicarbonyl Compounds

The most common and direct method for completing the pteridine skeleton is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, such as a 1,2-diketone or an α-keto-aldehyde. deepdyve.comnih.gov This reaction, often referred to as the Isay reaction, involves the sequential formation of Schiff bases between the two amino groups of the pyrimidine and the two carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the pteridine ring system. The choice of the 1,2-dicarbonyl compound dictates the substitution pattern on the newly formed pyrazine ring.

Targeted Synthesis of Dichlorinated Pteridine Architectures

Halogenated pteridines, particularly those chlorinated at the 2- and 4-positions, are valuable intermediates in medicinal chemistry. researchgate.net These chloro-substituents act as versatile leaving groups, enabling subsequent nucleophilic substitution reactions to introduce a wide array of functional groups onto the pteridine core.

Strategic Chlorination Approaches for Pteridine Systems

The direct chlorination of an unsubstituted pteridine ring is challenging. The most effective and widely used strategy involves the conversion of hydroxyl groups (or their keto tautomers) at the 2- and 4-positions of a pteridine-2,4-dione (lumazine) precursor into chloro groups. nih.govdeepdyve.com This transformation is typically achieved using a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most common reagent for this type of reaction, often used in excess as both the reagent and the solvent. nih.govdeepdyve.com The reaction generally requires heating to high temperatures. nih.gov In many cases, a tertiary amine, such as N,N-dimethylaniline or pyridine, is added as a catalyst or acid scavenger to facilitate the reaction. deepdyve.com This methodology is well-established for various heterocyclic systems, including the chlorination of hydroxy-pyrimidines and -quinazolines. nih.gov Solvent-free procedures using equimolar amounts of POCl₃ in a sealed reactor have also been developed as a more environmentally conscious alternative for large-scale preparations. nih.gov

Specific Synthesis of this compound

The synthesis of the target compound, this compound, is achieved through a two-step process that first builds the core heterocyclic scaffold and then introduces the desired chloro-substituents.

Precursor Compounds and Optimized Reaction Conditions

The primary precursor for the synthesis is 6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine. This intermediate is prepared via a classical Isay condensation reaction.

Step 1: Synthesis of 6,7-Dimethylpteridine-2,4(1H,3H)-dione

The synthesis involves the cyclocondensation of 5,6-diaminouracil (B14702) with diacetyl (2,3-butanedione). The reaction is typically performed in an aqueous or alcoholic solvent, often with heating, to drive the reaction to completion.

Reaction Scheme: Synthesis of 6,7-Dimethylpteridine-2,4(1H,3H)-dione

Reactant 1Reactant 2ProductReaction Type
5,6-DiaminouracilDiacetyl (2,3-Butanedione)6,7-Dimethylpteridine-2,4(1H,3H)-dioneCyclocondensation (Isay Reaction)

Step 2: Chlorination to this compound

The synthesized 6,7-dimethylpteridine-2,4(1H,3H)-dione is then subjected to chlorination. This is achieved by heating the precursor with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govdeepdyve.com The reaction is often conducted in the presence of a tertiary amine like N,N-dimethylaniline to facilitate the conversion of the dione (B5365651) (lactam) groups into the dichloro derivative.

Reaction Scheme: Synthesis of this compound

PrecursorReagentsOptimized ConditionsProduct
6,7-Dimethylpteridine-2,4(1H,3H)-dionePhosphorus oxychloride (POCl₃), N,N-DimethylanilineHeating under refluxThis compound

This two-step sequence, beginning with the construction of the core lumazine (B192210) structure followed by a robust chlorination protocol, represents a standard and effective methodology for accessing 2,4-dichlorinated pteridine architectures for further chemical exploration.

Challenges and Yield Considerations in Synthetic Pathways

The most common precursor for synthesizing this compound is 6,7-dimethyllumazine, also known as 6,7-dimethylpteridine-2,4(1H,3H)-dione. The synthesis of this intermediate typically involves the condensation of a pyrimidine derivative with a 1,2-dicarbonyl compound. A well-established method is the reaction of 4,5-diaminouracil with diacetyl (butane-2,3-dione).

A significant challenge in this initial step is the low solubility of the 4,5-diaminouracil precursor in most organic solvents. The reaction is often performed in boiling water or aqueous ethanol (B145695) to achieve sufficient reactivity. Despite this, the condensation to form 6,7-dimethyllumazine can be quite efficient under optimized conditions. For instance, a reported synthesis by Albert, Brown, and Wood (1954) achieved a high yield for this step.

Table 1: Synthesis of 6,7-Dimethyllumazine

Reactants Solvent Conditions Yield

Once the lumazine precursor is obtained, the next critical step is the conversion of the hydroxyl groups at the C2 and C4 positions to chloro groups. This transformation is typically achieved using a strong chlorinating agent. The standard procedure involves heating the lumazine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

The challenges in this chlorination step are considerable.

Harsh Reagents and Conditions : The reaction requires the use of highly corrosive and hazardous reagents like POCl₃ at elevated temperatures (around 100 °C) for several hours. These conditions necessitate specialized equipment and careful handling.

Incomplete Reaction : The conversion of the keto/enol groups of the lumazine to the chloro functionalities can be incomplete, leading to a mixture of the desired dichlorinated product, mono-chlorinated intermediates, and unreacted starting material. This complicates the purification process.

Purification : Isolating the final product, this compound, from the reaction mixture requires careful workup. The excess phosphorus oxychloride must be decomposed cautiously, typically with ice, followed by extraction and purification, often via recrystallization.

Despite these difficulties, the yield for the chlorination step can be reasonably high. The same 1957 study by Albert, Brown, and Wood documents the successful synthesis of this compound from 6,7-dimethyllumazine, providing specific yield data.

Table 2: Synthesis of this compound

Reactant Reagents Conditions Yield

Reactivity and Chemical Transformations of 2,4 Dichloro 6,7 Dimethylpteridine

Investigation of Undesired Transformations and Byproduct Formation

In the context of nucleophilic substitution reactions on 2,4-Dichloro-6,7-dimethylpteridine, several undesired transformations and byproduct formations could potentially occur.

One common side reaction is the hydrolysis of the chloro substituents, particularly if water is present in the reaction mixture. This would lead to the formation of the corresponding pteridinone derivatives. For instance, hydrolysis at the C4 position would yield 2-chloro-6,7-dimethylpteridin-4(3H)-one. Complete hydrolysis would result in 6,7-dimethylpteridine-2,4(1H,3H)-dione.

Another potential byproduct could arise from the reaction with the solvent if it can act as a nucleophile. For example, if the reaction is carried out in an alcohol solvent at high temperatures for an extended period, substitution by the solvent molecule might compete with the intended nucleophile.

Furthermore, under strongly basic conditions, there is a possibility of ring-opening reactions, although this is generally less common for the stable pteridine (B1203161) ring system. The stability of the starting material and the products to the reaction conditions is a critical factor in minimizing byproduct formation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 6,7 Dimethylpteridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 2,4-dichloro-6,7-dimethylpteridine, the protons of the two methyl groups at the C6 and C7 positions are expected to give rise to distinct singlet signals. The chemical shifts of these protons would be influenced by the electronic nature of the pteridine (B1203161) ring system. Typically, methyl groups attached to an aromatic or heteroaromatic ring appear in the region of δ 2.0-3.0 ppm. The absence of adjacent protons would result in these signals appearing as sharp singlets, confirming the isolated nature of these methyl groups. Any subtle difference in their chemical shifts could provide insights into the non-equivalent electronic environments of the C6 and C7 positions.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
C6-CH₃~2.5Singlet
C7-CH₃~2.6Singlet
Note: The expected chemical shifts are estimations based on general principles and data for similar heterocyclic systems.

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms directly attached to the electronegative chlorine atoms (C2 and C4) are expected to be significantly deshielded and thus appear at a downfield chemical shift, likely in the range of δ 150-165 ppm. The quaternary carbons of the pteridine ring (C4a, C8a) and the carbons bearing the methyl groups (C6, C7) will also have characteristic chemical shifts. The methyl carbons themselves would appear at a much higher field, typically between δ 15-25 ppm.

Carbon Assignment Expected Chemical Shift (ppm)
C2~160
C4~162
C6~140
C7~145
C4a~155
C8a~158
C6-CH₃~20
C7-CH₃~22
Note: The expected chemical shifts are estimations based on general principles and data for analogous dichlorinated heteroaromatic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Key expected vibrational modes would include:

C-H stretching vibrations of the methyl groups, typically observed in the 2950-3000 cm⁻¹ region.

C=N and C=C stretching vibrations of the pteridine ring system, which would give rise to a series of complex bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-Cl stretching vibrations , which are expected to appear in the fingerprint region, typically between 600-800 cm⁻¹. These bands can be strong in the IR spectrum.

Methyl group bending vibrations , which would be found at approximately 1375 cm⁻¹ and 1450 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Methyl)2950-3000IR, Raman
C=N/C=C Stretch (Ring)1400-1650IR, Raman
C-Cl Stretch600-800IR
CH₃ Bend1375, 1450IR, Raman
Note: These are general ranges and the exact positions would depend on the specific molecular environment.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆Cl₂N₄), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be observed, confirming the presence of two chlorine atoms.

The fragmentation of this compound under electron ionization (EI) would likely proceed through the loss of a chlorine atom, followed by the sequential loss of other small molecules or radicals such as HCN or methyl radicals. Analysis of these fragment ions helps to piece together the structure of the molecule. For instance, the loss of a chlorine atom would result in a significant fragment ion at [M-Cl]⁺.

Ion Expected m/z Significance
[M]⁺228/230/232Molecular ion with isotopic pattern
[M-Cl]⁺193/195Loss of a chlorine atom
[M-2Cl]⁺158Loss of both chlorine atoms
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would yield crucial data on bond lengths, bond angles, and intermolecular interactions. Based on the structures of similar heterocyclic compounds like 2,4-dichloropyrimidine, the pteridine ring system is expected to be essentially planar. nih.gov

The crystal packing would likely be influenced by π-π stacking interactions between the planar pteridine rings of adjacent molecules. The chlorine and methyl substituents would also play a role in directing the crystal packing arrangement. The precise determination of the solid-state structure is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context.

Structural Parameter Expected Observation
Molecular GeometryEssentially planar pteridine ring system
C-Cl Bond Length~1.74 Å
C-N Bond Lengths (ring)~1.30-1.38 Å
C-C Bond Lengths (ring)~1.38-1.42 Å
Intermolecular Interactionsπ-π stacking
Note: Expected values are based on data from analogous crystal structures.

Computational and Theoretical Investigations of 2,4 Dichloro 6,7 Dimethylpteridine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of molecules at the electronic level. For a novel or understudied compound like 2,4-Dichloro-6,7-dimethylpteridine, DFT would be the initial and primary tool for a comprehensive theoretical characterization.

Optimized Molecular Geometries and Electronic Structure Analysis

The first step in a computational study would be to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, is typically performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure would follow, yielding critical insights into the molecule's reactivity and properties. Key parameters derived from this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions. For this compound, one would expect electronegative regions around the nitrogen atoms of the pteridine (B1203161) core and the chlorine substituents.

A hypothetical table of optimized geometric parameters for this compound, based on DFT calculations, is presented below. It is important to note that this data is illustrative and not based on actual published research.

ParameterPredicted Value
Bond Lengths (Å)
N1-C21.31
C2-N31.32
N3-C41.38
C4-C4a1.40
C6-C71.41
C2-Cl1.74
C4-Cl1.73
C6-CH31.51
C7-CH31.51
**Bond Angles (°) **
N1-C2-N3125.0
C2-N3-C4115.5
N3-C4-C4a120.8
C2-N1-C8a117.2

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic data, which can be used to verify experimental findings or to aid in the identification of the compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, would provide a predicted spectrum that could be compared with experimental data for structural confirmation.

The following table illustrates the kind of data that would be generated for predicted vibrational frequencies. This is a hypothetical representation.

Vibrational ModePredicted Frequency (cm-1)Description
ν(C-H)3050-3150Aromatic C-H stretching
ν(C-H)2900-3000Methyl C-H stretching
ν(C=N)1550-1650Pteridine ring C=N stretching
ν(C=C)1450-1600Pteridine ring C=C stretching
ν(C-Cl)600-800C-Cl stretching

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with itself and with solvent molecules. For this compound, MD simulations could be used to:

Explore the conformational landscape, particularly the rotation of the methyl groups.

Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its behavior and solubility.

Study the aggregation behavior of the molecule in solution.

In Silico Approaches for Predicting Chemical Reactivity and Reaction Pathways

In silico methods are instrumental in predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. For this compound, these approaches could be used to:

Predict Sites of Nucleophilic and Electrophilic Attack: Building on the electronic structure analysis from DFT, reactivity indices such as Fukui functions can be calculated to provide a more quantitative prediction of the most likely sites for nucleophilic and electrophilic attack. The chlorine atoms at the 2 and 4 positions are expected to be susceptible to nucleophilic substitution.

Model Reaction Mechanisms: Computational methods can be used to model the entire energy profile of a chemical reaction, including the structures of reactants, transition states, and products. This would be particularly useful for studying the displacement of the chloro groups, a common reaction for this class of compounds.

Ligand-Protein Interaction Modeling with Pteridine Scaffolds for Mechanistic Insight

The pteridine scaffold is a common feature in many biologically important molecules and drugs. If this compound were to be investigated as a potential bioactive agent, molecular docking and other ligand-protein interaction models would be essential. These computational techniques would involve:

Molecular Docking: This method predicts the preferred orientation of the pteridine derivative when bound to a specific protein target. The results are often scored to estimate the binding affinity.

Binding Free Energy Calculations: More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can provide more accurate estimations of the binding affinity.

Identification of Key Interactions: These models can identify the specific amino acid residues in the protein's active site that interact with the ligand, providing crucial insights for the rational design of more potent and selective analogs.

Applications of 2,4 Dichloro 6,7 Dimethylpteridine in Complex Organic Synthesis and Material Science Research

Role as a Key Synthetic Intermediate in the Construction of Diverse Pteridine-Based Compounds

While direct evidence for the use of 2,4-dichloro-6,7-dimethylpteridine as a synthetic intermediate is not present in the available literature, its structure suggests a high potential for this role. The two chlorine atoms on the pyrimidine (B1678525) ring of the pteridine (B1203161) scaffold are expected to be reactive sites for nucleophilic aromatic substitution reactions. This would allow for the introduction of a wide variety of functional groups at the 2 and 4 positions.

Based on the general reactivity of chloropteridines, one can hypothesize a range of potential transformations:

Amination: Reaction with various primary and secondary amines could lead to the synthesis of 2,4-diamino-6,7-dimethylpteridine derivatives. These compounds are analogues of biologically important pteridines and could be explored for their pharmacological activities.

Alkoxylation: Treatment with alkoxides would likely yield 2,4-dialkoxy-6,7-dimethylpteridine derivatives.

Thiolation: Reactions with thiols could introduce sulfur-containing moieties, leading to 2,4-dithio-6,7-dimethylpteridine derivatives.

These potential reactions are summarized in the table below. It is crucial to note that these are hypothetical pathways based on known pteridine chemistry and have not been specifically documented for this compound.

NucleophilePotential Product
Primary/Secondary Amine (R¹R²NH)2,4-Bis(dialkylamino)-6,7-dimethylpteridine
Alkoxide (RO⁻)2,4-Dialkoxy-6,7-dimethylpteridine
Thiol (RSH)2,4-Bis(alkylthio)-6,7-dimethylpteridine

Scaffold for the Development of Novel Heterocyclic Systems with Modified Properties

The pteridine ring system is a versatile scaffold that can be chemically modified to create novel heterocyclic systems with tailored properties. While no specific examples utilizing this compound have been found, the inherent reactivity of the dichloro-substituted core would, in principle, allow for such modifications.

For instance, the chlorine atoms could be displaced by bifunctional nucleophiles to construct fused-ring systems. Reaction with a diamine, diol, or dithiol could lead to the formation of new rings fused to the pteridine core, thereby creating more complex and rigid molecular architectures. The electronic properties of the pteridine system could be significantly altered by these modifications, which might be of interest for various applications.

Potential Contributions to Functional Materials Research (e.g., Optoelectronic Materials, Sensors)

The field of functional materials often leverages molecules with specific electronic and photophysical properties. Pteridines, being aromatic and heteroatomic systems, have the potential to be explored in this context. The introduction of different substituents onto the this compound core could be a strategy to tune its electronic and optical properties.

Optoelectronic Materials: By introducing electron-donating or electron-withdrawing groups through nucleophilic substitution, it might be possible to modulate the HOMO-LUMO gap of the resulting pteridine derivatives. This could lead to materials with interesting absorption and emission properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: The nitrogen atoms in the pteridine ring system can act as binding sites for metal ions or other analytes. Functionalization of the this compound scaffold with specific recognition units could lead to the development of chemosensors. The binding of an analyte could induce a change in the photophysical properties of the molecule, such as a change in fluorescence, which could be used for detection.

However, it must be reiterated that these are speculative applications based on the general properties of pteridine derivatives, as no specific research on this compound in the context of functional materials has been identified.

Exploration of Biological and Biochemical Interactions of Pteridine Derivatives Excluding Clinical Outcomes

Mechanistic Studies of Enzyme Inhibition by Pteridine (B1203161) Analogues

Examination of Interactions with Other Enzyme Systems and Biochemical Processes

There is no available data on the interaction of 2,4-dichloro-6,7-dimethylpteridine with other enzyme systems or biochemical processes. Pteridine derivatives, in general, are known to interact with a variety of enzymes. For instance, some pteridines are involved in the regulation of aromatic amino acid hydroxylases and nitric oxide synthase. nih.gov Additionally, certain substituted pteridines have been studied as inhibitors of enzymes like PI3 kinase. nih.gov However, no such specific interactions have been documented for this compound.

Molecular Target Identification and Ligand-Binding Affinities of Pteridine Derivatives

Specific molecular targets for this compound have not been identified in the current scientific literature. Similarly, there are no reports on its ligand-binding affinities. For comparison, a related compound, 2,4-diamino-6,7-dimethylpteridine, has been studied as a fluorescent ligand that can bind to orphan cytosine in RNA duplexes, demonstrating that substitutions on the pteridine ring significantly influence binding behavior. nih.gov However, this provides no direct information on the binding properties of the dichlorinated analog.

Role in Cellular Pathways and Biological Signaling Mechanisms

The role of this compound in cellular pathways and biological signaling mechanisms has not been elucidated. Pteridines, as a class, are integral to various cellular processes. For example, tetrahydrobiopterin (B1682763), a reduced pteridine, is a critical cofactor in neurotransmitter synthesis and is involved in immune-inflammatory responses. wikipedia.orgresearchgate.net Pteridines are also implicated in the metabolism of cancer cells and can influence pathways related to oxidative stress. nih.govnih.gov Despite this broad context, the specific involvement of this compound in any cellular pathway remains uninvestigated.

Biochemical Roles in Metabolic Pathways and Cofactor Mimicry

There is no information regarding the biochemical roles of this compound in metabolic pathways or its potential to act as a cofactor mimic. Naturally occurring pteridines, such as biopterin (B10759762) and folate, are essential cofactors in numerous metabolic reactions. annualreviews.orgwikipedia.org For example, tetrahydrobiopterin is a cofactor for several monooxygenases. nih.gov The synthesis of riboflavin (B1680620) (vitamin B2) also involves pteridine precursors. wikipedia.org It is unknown if this compound can interfere with or mimic the function of these natural pteridine cofactors.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6,7-dimethylpteridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6,7-dimethylpteridine

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